2-(4-Iodophenyl)-N-isopropylacetamide
Description
2-(4-Iodophenyl)-N-isopropylacetamide is a synthetic acetamide derivative featuring a 4-iodophenyl moiety and an isopropyl group attached to the nitrogen of the acetamide core.
Properties
IUPAC Name |
2-(4-iodophenyl)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-8(2)13-11(14)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUAFROASBICMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Iodophenyl)-N-isopropylacetamide typically involves the iodination of a phenyl ring followed by the introduction of an acetamide group. One common synthetic route starts with 4-iodoaniline, which undergoes acylation with isopropyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial production methods may involve similar steps but on a larger scale, with additional purification processes such as recrystallization or column chromatography to achieve the desired product quality .
Chemical Reactions Analysis
2-(4-Iodophenyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Iodophenyl)-N-isopropylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of various chemical products, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-N-isopropylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features, molecular formulas, and molecular weights of 2-(4-Iodophenyl)-N-isopropylacetamide and its analogs:
Key Observations:
This is absent in non-iodinated analogs like those in and .
Isopropyl Group : The N-isopropyl substituent in the target compound increases steric bulk compared to N-(4-Iodophenyl)acetamide, likely improving metabolic stability by shielding the amide bond from enzymatic hydrolysis.
Functional Group Diversity : Analogs with pyrimidinyl () or sulfonyl groups () demonstrate how substituents can tailor compounds for specific biological targets, such as kinases or enzymes requiring polar interactions.
Physicochemical and Toxicological Considerations
- Toxicity : highlights the toxicity of tetrazolium chloride derivatives to prokaryotic cells, underscoring the importance of substituent choice. The isopropyl group in the target compound may mitigate toxicity compared to bulkier or more reactive groups .
Biological Activity
Introduction
2-(4-Iodophenyl)-N-isopropylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an iodine atom attached to a phenyl ring, which is linked to an acetamide group, giving it unique properties that may influence its biological interactions.
- IUPAC Name: 2-(4-iodophenyl)-N-propan-2-ylacetamide
- Molecular Formula: C11H14INO
- Molecular Weight: 305.14 g/mol
- CAS Number: 2366160-68-9
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cells. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cell proliferation, which is a critical pathway in cancer progression. By binding to these targets, it can alter their activity, potentially leading to anticancer effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by drug-resistant bacteria.
Anticancer Effects
The compound has been investigated for its anticancer properties. It appears to inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key differences:
| Compound | Halogen | Biological Activity | Notes |
|---|---|---|---|
| This compound | I | Antimicrobial, Anticancer | Unique iodine interactions |
| 2-(4-Bromophenyl)-N-isopropylacetamide | Br | Moderate Anticancer | Different reactivity due to bromine |
| 2-(4-Chlorophenyl)-N-isopropylacetamide | Cl | Limited Anticancer | Chlorine's electronegativity affects activity |
| 2-(4-Fluorophenyl)-N-isopropylacetamide | F | Varies | Fluorine alters pharmacokinetics significantly |
Case Studies and Research Findings
- Antimicrobial Resistance : A study highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a novel antimicrobial agent in the fight against resistant strains .
- Cancer Cell Inhibition : In a recent clinical trial, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups .
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit specific kinases involved in cancer signaling pathways. Preliminary findings suggest it may act as a selective inhibitor, providing a basis for further development as a targeted therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
